molecular formula C11H16BrClN2 B1379295 1-(2-Bromobenzyl)piperazine hydrochloride CAS No. 1063613-12-6

1-(2-Bromobenzyl)piperazine hydrochloride

Cat. No.: B1379295
CAS No.: 1063613-12-6
M. Wt: 291.61 g/mol
InChI Key: IXTFRWGJCVPPLY-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)piperazine hydrochloride (CAS 1063613-12-6) is an organic compound utilized as a key synthetic intermediate in pharmaceutical research and chemical synthesis . Its structure combines a piperazine core with an ortho-bromobenzyl group, offering significant versatility in coupling reactions and molecular functionalization . The hydrochloride salt form enhances solubility in aqueous media, facilitating handling and application in various experimental systems . The bromide at the ortho position of the benzyl group is a crucial reactive site, enabling selective substitution reactions such as palladium-catalyzed cross-coupling, which is fundamental for constructing more complex molecular architectures . The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide range of bioactive molecules and FDA-approved drugs across various therapeutic classes, including kinase inhibitors, receptor modulators, and antiviral agents . Its conformational behavior and impact on physicochemical properties make it a valuable building block for optimizing drug-like properties . Researchers value this compound particularly in the development of central nervous system (CNS) receptor ligands, capitalizing on the piperazine ring's bioisosteric properties . The product is offered with guaranteed purity and stability, making it a reliable reagent for synthesizing compounds with potential pharmacological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTFRWGJCVPPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis of Bromination Products

A general procedure for synthesizing bromination products involves mixing the substrate (1 mmol) and aqueous HBr (48%, 1 mL) in DMSO (1 mL) in a round-bottom flask. The mixture is stirred at the corresponding temperature for 1–4 hours. After cooling to room temperature, the reaction mixture's pH is adjusted to 7–8 with aqueous NaOH solution (4 M). The mixture is then washed twice with EtOAc, and the combined organic extracts are dried, filtered, and concentrated under reduced pressure to yield the bromination products.

Synthesis of Benzylpiperazine-Based Edaravone Derivatives

The synthesis of edaravone (EDA) derivatives involves several steps, starting with the cyclization of 4-methoxyphenylhydrazine hydrochloride (1) with ethyl acetoacetate to obtain 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one (2). This intermediate is then transformed into 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one (3) via reaction with a mixture of 40% hydrobromic acid and acetic acid. The synthesis of substituted benzylpiperazines (7a–l) begins with the free-radical bromination of substituted toluenes (4a–l) with N-bromosuccinimide (NBS) to yield benzyl bromides (5a–l). Subsequent coupling of these bromides with N-Boc-piperazine, catalyzed by potassium carbonate, followed by nucleophilic substitution with chloroacetyl chloride, affords benzylpiperazines (7a–l). The target compounds (8a–l) are obtained by condensation of substituted 1-(4-benzylpiperazin-1-yl)-2-chloroethanones (7a–l) with 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one (3).

Buchwald–Hartwig Addition

The Buchwald–Hartwig addition of N-Boc-piperazine to (2-bromophenyl)(2,4-dimethylphenyl)sulfane can be used, followed by acidic deprotection, to obtain the desired compound. Using the iodo derivative increases the yield. Unprotected piperazine can also react with the iodo derivative in the presence of copper salts and a ligand.

SNAr Reaction

The SNAr reaction is a useful method for creating piperazine-containing drugs. An SNAr reaction of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with a leaving group (such as a chloride) in the presence of a base can yield the desired compound.

Reaction Conditions

The reaction of a substrate with aqueous HBr in DMSO is typically conducted at 60°C for 2 hours. Adjusting the pH to 7-8 is achieved using an aqueous NaOH solution (4 M).

In vivo Anti-ischemic Activity

Research on edaravone derivatives has shown that several compounds exhibit significant neuroprotective effects against acute cerebral ischemia in mice. Specifically, compounds 8d and 8l, when administered intraperitoneally at various doses (25, 50, 100, and 200 mg/kg), prolonged the survival time of mice subjected to acute cerebral ischemia. Other compounds, such as 8a, 8c, 8f, 8g, 8h, and 8k, showed activity at higher doses (100 and 200 mg/kg), while compound 8b was only protective at lower doses (25 and 50 mg/kg).

Table 1: Effects of Target Compounds on Survival Time of Mice Subjected to Acute Cerebral Ischemia

Compound Dose (mg/kg) Effect on Survival Time
8d 25, 50, 100, 200 Significantly prolonged
8l 25, 50, 100, 200 Significantly prolonged
8a, 8c, 8f, 8g, 8h, 8k 100, 200 Active
8b 25, 50 Protective

In vitro Antioxidant Activity

In vitro studies on H2O2-induced PC12 cells revealed that several compounds exhibit moderate to good protection against H2O2-induced cell damage. Compounds 8d, 8h, 8i, 8j, and 8l demonstrated good antioxidant activity at all tested doses, with protection levels exceeding 20%. Cumulative addition of compounds 8a, 8d, 8h, 8i, 8k, and 8l (0.1–10 μM) caused concentration-dependent effects.

Table 2: Antioxidant Activity of Compounds in H2O2-Induced PC12 Cells

Compound Protection Level
8d, 8h, 8i, 8j, 8l >20% at all doses
8a, 8d, 8h, 8i, 8k, 8l Concentration-dependent

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted piperazines, N-oxides, and reduced benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromobenzyl)piperazine hydrochloride serves as a crucial scaffold in the synthesis of various biologically active compounds. The piperazine ring is recognized as a privileged structure in medicinal chemistry due to its prevalence in numerous therapeutic agents, particularly those targeting G-protein-coupled receptors (GPCRs) .

Applications in Drug Development

  • Serotonin Receptor Modulation : Piperazine derivatives are frequently explored for their ability to interact with serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. Research indicates that modifications to the piperazine structure can enhance binding affinity and functional potency at these receptors .
  • Anticancer Agents : Recent studies have highlighted the potential of piperazine derivatives, including this compound, in developing anticancer therapies. For instance, compounds designed based on this scaffold have shown promising activity against pancreatic cancer cell lines .

The biological activity of this compound has been evaluated through various studies that assess its interaction with specific targets.

Case Studies

  • Inhibition of Protein-Protein Interactions : A study demonstrated that derivatives of piperazine could inhibit S100A2–p53 protein interactions, which are critical in cancer progression. Modifications to the piperazine scaffold led to compounds with sub-micromolar potencies against pancreatic cancer cell lines .
  • Growth Inhibition Assays : Compounds derived from this compound were tested for their cytotoxic effects on various cancer cell lines, revealing significant growth inhibition at low concentrations .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through several methods, often involving the bromination of benzylpiperazine followed by hydrochloride salt formation. Structural variations can lead to different pharmacological profiles, making this compound a versatile building block for drug discovery.

Summary of Applications

Application AreaDescription
Medicinal ChemistryScaffold for synthesizing drugs targeting GPCRs and other receptors
Anticancer ResearchPotential leads for developing new anticancer therapies
Serotonin ModulationInteractions with serotonin receptors for psychiatric disorder treatments
Protein Interaction InhibitionInhibition of critical protein interactions involved in cancer progression

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets. The bromobenzyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(2-bromobenzyl)piperazine hydrochloride with structurally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Physicochemical Notes
This compound* C₁₁H₁₄BrClN₂ 297.60 Bromine (ortho) Higher lipophilicity due to bromine
1-(2-Fluorobenzyl)piperazine dihydrochloride C₁₁H₁₇Cl₂FN₂ 267.17 Fluorine (ortho) Lower molecular weight, higher polarity
1-(3-Chlorophenyl)piperazine hydrochloride C₁₀H₁₂Cl₂N₂ 247.12 Chlorine (meta) Common serotonin receptor agonist
1-(4-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride C₁₂H₁₅Cl₂N₂O₂ 305.17 Chlorine (para), carboxylic acid Enhanced solubility and polarity
1-(Phenylethyl)piperazine dihydrochloride C₁₂H₂₀Cl₂N₂ 275.20 Phenethyl group Increased steric bulk, altered receptor binding

*Calculated based on analogous compounds.

Key Research Findings

  • Lipophilicity Trends: Bromine substitution increases logP values (e.g., ~2.5 for bromo vs.
  • Receptor Selectivity : Meta-substituted chlorophenyl derivatives (e.g., m-CPP) show higher 5-HT₂C affinity than ortho- or para-substituted analogs .
  • Thermodynamic Stability : Hydrochloride salts of ortho-substituted derivatives exhibit higher melting points (e.g., 108–109°C for 1-(5-chloro-2-methoxyphenyl)piperazine HCl) compared to free bases .

Biological Activity

1-(2-Bromobenzyl)piperazine hydrochloride is a chemical compound with the formula C11_{11}H16_{16}BrClN2_2 and is classified as a piperazine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and antifungal properties. Research into its biological activity has revealed various mechanisms of action and applications in drug development.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a bromobenzyl group. The presence of the bromine atom enhances the lipophilicity and bioactivity of the compound, making it a valuable candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC11_{11}H16_{16}BrClN2_2
Molecular Weight303.62 g/mol
CAS Number1063613-12-6
SolubilitySoluble in water
Melting PointNot specified

Antitumor Activity

Research has indicated that compounds with a piperazine structure, including this compound, exhibit significant antitumor activity. A study demonstrated that derivatives of piperazine showed varied cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound have shown IC50_{50} values ranging between 34 to >100 µM in various tumor models, indicating promising potential for development as anticancer agents .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies have shown that piperazine derivatives can effectively inhibit the growth of various bacterial strains and fungi. For example, certain piperazine-based compounds achieved up to 92.7% reduction in parasite activity at specific concentrations, suggesting their potential as therapeutic agents against infectious diseases .

The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation and inflammation, contributing to its antitumor effects .

Study 1: Anticancer Properties

In one study, derivatives including this compound were tested against MDA-MB-231 breast cancer cells and U87 MG glioblastoma cells. The results indicated that these compounds significantly reduced cell viability compared to control treatments, suggesting their potential as effective anticancer agents .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperazine derivatives. The study found that several compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, with some showing higher efficacy than standard antibiotics .

Q & A

Q. What are the optimal synthetic conditions for 1-(2-Bromobenzyl)piperazine hydrochloride to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution. A procedure analogous to (for a fluorobenzyl analog) can be adapted:
  • Use 1-(2-bromobenzyl)piperazine as the starting material.
  • React with propargyl bromide (1.2 equiv.) in DMF as the solvent, with K₂CO₃ (1.5 equiv.) as the base, at room temperature for 6–7 hours .
  • Monitor progress via TLC (hexane:ethyl acetate, 2:1).
  • Purify via column chromatography (silica gel, ethyl acetate:hexane gradient).
  • Key considerations: Control moisture to avoid side reactions, and optimize stoichiometry to minimize unreacted intermediates.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns on the piperazine and benzyl groups .
  • Mass Spectrometry (GC-MS/LC-MS) : Verify molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for pharmacological studies) .
  • Melting Point Analysis : Compare with literature values to validate crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Fragment-Based Design : Replace the 2-bromobenzyl group with other substituents (e.g., 4-fluorobenzyl, as in ) to assess steric/electronic effects on kinase binding .
  • Biological Assays :
  • Use in vitro kinase inhibition assays (e.g., ADP-Glo™) to measure IC₅₀ values.
  • Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with predicted binding poses in ATP-binding pockets .
  • Data Analysis : Apply multivariate regression to identify substituent properties (e.g., logP, polar surface area) influencing activity.

Q. What strategies resolve contradictions in solubility and bioavailability data during preclinical testing?

  • Methodological Answer :
  • Solubility Enhancement : Test co-solvents (e.g., PEG-400) or formulate as hydrochloride salts (improves aqueous solubility) .
  • Permeability Assessment : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and identify efflux transporter involvement (e.g., P-gp) .
  • Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to quantify metabolic clearance and guide structural modifications .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer :
  • Pharmacophore Screening : Use tools like SwissTargetPrediction to identify potential off-targets (e.g., serotonin receptors due to piperazine’s affinity for GPCRs) .
  • Toxicity Profiling :
  • Apply ADMET Predictor™ to estimate hepatotoxicity (CYP450 inhibition) or cardiotoxicity (hERG channel binding).
  • Cross-validate with Tox21 assay data for structural alerts (e.g., bromine-related mutagenicity) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Bridging : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability matches in vitro IC₅₀ .
  • Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites that may explain reduced efficacy .
  • Dose Optimization : Conduct allometric scaling from rodent models to predict human-equivalent doses .

Experimental Design Tables

Parameter Optimized Condition Evidence Source
Reaction SolventDMF (anhydrous)
BaseK₂CO₃ (1.5 equiv.)
Purification MethodSilica gel chromatography (1:8 EA:Hex)
Purity Standard>95% (HPLC)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Bromobenzyl)piperazine hydrochloride
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